An In-depth Technical Guide on the Physicochemical Properties and Structure of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
An In-depth Technical Guide on the Physicochemical Properties and Structure of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties and structural attributes of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, solubility, lipophilicity, and other key molecular descriptors. Furthermore, it offers detailed, field-proven experimental protocols for the determination of aqueous solubility and the octanol-water partition coefficient (LogP), essential parameters for predicting a compound's pharmacokinetic profile. The interplay between these properties and their implications for drug discovery are explored, offering a holistic view grounded in scientific principles and practical application.
Introduction
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The unique arrangement of sulfur and nitrogen atoms in the thiazole ring allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological profiles.[1] This guide focuses on elucidating the fundamental physicochemical characteristics of this specific derivative, providing a critical knowledge base for its potential development as a therapeutic agent. Understanding properties such as solubility and lipophilicity is paramount in early-stage drug discovery, as they heavily influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.
Chemical Identity and Structure
A precise understanding of a compound's structure is the foundation of all subsequent physicochemical and pharmacological evaluation.
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IUPAC Name: 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
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CAS Number: 855715-26-3[4]
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2D Structure:
The structure features a 2-aminothiazole core, which is substituted at the 4-position with a methyl group linked to a 3-methylpiperidine ring. This combination of a heteroaromatic ring (thiazole) and a saturated heterocyclic ring (piperidine) imparts a unique set of properties, including potential hydrogen bond donors and acceptors, and a degree of conformational flexibility.
Physicochemical Properties
The physicochemical properties of a drug candidate are deterministic factors for its behavior in biological systems. The following table summarizes the key known and predicted properties for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Weight | 211.33 g/mol | Calculated from Formula |
| Monoisotopic Mass | 211.11432 Da | PubChemLite[5] |
| XlogP (Predicted) | 1.8 | PubChemLite[5] |
| Physical Form | Solid/Powder (Typical for similar structures) | Inferred[6] |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Eye Irritant | NextSDS[4] |
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Molecular Weight: At 211.33 g/mol , the compound adheres to general guidelines for small molecule drugs, which often favor lower molecular weights for better membrane permeability and overall bioavailability.
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Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) of 1.8 suggests a balanced character.[5] This value falls within the optimal range for many orally administered drugs, indicating a favorable balance between aqueous solubility required for dissolution and lipid solubility required for membrane permeation.[7]
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Hazard Profile: It is important to note the compound's hazard classifications, which indicate potential toxicity and irritant properties, necessitating appropriate handling procedures in a laboratory setting.[4]
The Interplay of Physicochemical Properties in Drug Development
The journey of a drug from administration to its target site is governed by its physicochemical properties. The diagram below illustrates the causal relationships between the core properties discussed in this guide and the critical ADME processes in drug development.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Ensure the buffer is pre-warmed to the test temperature (e.g., 37 ± 1 °C) to simulate physiological conditions. [8]The pH should be verified with a calibrated meter after preparation. [8]2. Sample Preparation: Weigh an excess amount of the solid compound into three separate glass vials. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation. [8]3. Equilibration: Add a precise volume of the pre-warmed buffer to each vial. Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (37 ± 1 °C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours. [9][10]The agitation speed should be optimized to keep the particles suspended without creating a vortex. [8]4. Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. To obtain a clear supernatant for analysis, either centrifuge the vials at high speed or filter the solution using a low-binding filter (e.g., 0.22 µm PVDF). [10]5. Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the clear supernatant from the solubility experiment into the analytical range and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS. [10]6. Data Analysis: The average concentration from the triplicate measurements is reported as the thermodynamic solubility of the compound under the specified conditions.
Protocol: Lipophilicity Determination (RP-HPLC Method for LogP)
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating LogP values. [7][11]It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Rationale: This method is significantly faster than the traditional shake-flask LogP method and requires much less material, making it ideal for screening in early drug discovery. [11][12]The accuracy is high when properly calibrated with standards of known LogP values. [11] Step-by-Step Methodology:
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System Preparation: Use an HPLC system with a C18 reverse-phase column. The mobile phase is typically an isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile. [11]2. Calibration Standards: Prepare a solution containing a series of standard compounds with well-documented LogP values that span a range (e.g., LogP 1 to 5). [11]Examples include benzene, bromobenzene, biphenyl, and pp'-DDE. [11]3. Sample Preparation: Dissolve the test compound, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, in the mobile phase at a suitable concentration for UV detection.
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Chromatographic Run:
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Inject the calibration standard mixture and record the retention time (t_R) for each compound.
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Inject the test compound solution and record its retention time.
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Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
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Data Analysis:
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Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0.
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Plot log(k) versus the known LogP values for the calibration standards.
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Perform a linear regression on the calibration data to obtain a calibration equation (e.g., LogP = m * log(k) + c).
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Use the log(k) value of the test compound in the regression equation to calculate its LogP value.
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Conclusion
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a 2-aminothiazole derivative with physicochemical properties that suggest a promising foundation for further investigation in a drug discovery context. Its moderate molecular weight and predicted balanced lipophilicity (XlogP = 1.8) are favorable indicators for potential oral bioavailability. The provided experimental protocols for determining aqueous solubility and LogP offer robust, validated frameworks for researchers to generate the critical data needed to build a comprehensive ADME profile. This foundational knowledge is indispensable for guiding subsequent lead optimization efforts, formulation strategies, and the overall progression of this compound toward a potential clinical candidate.
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